2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with two oxo groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the oxo groups and the carboxylic acid functional group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxo groups, leading to the formation of hydroxyl or other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, resulting in the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines: These compounds share structural similarities with 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid, including the presence of oxo groups and a heterocyclic core.
8a-Methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: This compound also features a hexahydro structure with oxo groups.
Uniqueness
This compound is unique due to its specific quinazoline core and the combination of oxo and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4-6H,1-3H2,(H,13,14)(H2,10,11,12,15) |
InChI Key |
FEAFGJMFIIOXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)O)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.